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CB1R Allosteric modulator 2

Cat. No.: B12410498
M. Wt: 355.8 g/mol
InChI Key: DTQSIWVISQQENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CB1R Allosteric Modulator 2 is a synthetic small molecule designed for the selective allosteric modulation of the Cannabinoid Receptor Type 1 (CB1R), a key G protein-coupled receptor (GPCR) in the central nervous system . Unlike orthosteric ligands, this compound binds to a topographically distinct allosteric site on the CB1R, offering a refined method to tune receptor activity by enhancing or inhibiting the effects of endogenous orthosteric ligands like anandamide (AEA) and 2-arachidonoylglycerol (2-AG) . This mechanism provides significant research advantages, including greater subtype specificity, a ceiling effect that may reduce the risk of receptor over-activation, and the potential to maintain spatial and temporal aspects of endogenous signaling . This profile makes it a valuable tool for investigating the endocannabinoid system's role in various physiological and pathophysiological processes. Preclinical research indicates its potential utility in several domains. Studies on related CB1R allosteric modulators have shown promise in enhancing neuroprotective activity against excitotoxic damage and neuroinflammation , providing analgesic effects in inflammatory pain models without cannabimimetic side effects , and ameliorating hyperdopaminergia-related endophenotypes in rodent models relevant to psychiatric disorders . Furthermore, such compounds have been investigated for their ability to reduce intraocular pressure in models of glaucoma . By modulating the CB1R allosterically, this compound allows researchers to probe complex signaling pathways, including cAMP inhibition, ERK1/2 phosphorylation, and β-arrestin recruitment, to achieve functional selectivity and develop novel therapeutic strategies for conditions including neurodegenerative diseases, chronic pain, glaucoma, and substance abuse . This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15ClFN3O B12410498 CB1R Allosteric modulator 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H15ClFN3O

Molecular Weight

355.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[3-(4-fluoroanilino)phenyl]urea

InChI

InChI=1S/C19H15ClFN3O/c20-13-4-8-16(9-5-13)23-19(25)24-18-3-1-2-17(12-18)22-15-10-6-14(21)7-11-15/h1-12,22H,(H2,23,24,25)

InChI Key

DTQSIWVISQQENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F

Origin of Product

United States

Molecular Architecture and Allosteric Binding Sites of Cannabinoid Receptor 1

Structural Characterization of CB1R and its Allosteric Domains

The CB1R is composed of 472 amino acids forming seven transmembrane α-helices (TMH1–7), an amphipathic helix 8, and three extracellular (ECLs) and intracellular (ICLs) loops. nih.gov The identification and characterization of allosteric binding sites within this structure have been advanced through a combination of crystallographic studies, site-directed mutagenesis, and computational modeling. nih.govresearchgate.net These studies have revealed multiple distinct allosteric domains located in both the extracellular and intracellular regions of the receptor.

Extracellular domains of CB1R, including the N-terminus and extracellular loops, play a significant role in ligand binding and allosteric modulation. nih.gov

N-Terminal Domain: The CB1R possesses one of the longest N-termini among class A GPCRs. Mutagenesis studies have indicated that the allosteric binding site for cannabidiol (B1668261) (CBD) involves this domain. mdpi.com Specifically, an allosteric site has been proposed between the extracellular ends of TMH1 and TMH2, in close proximity to the N-terminal domain. mdpi.com The membrane-proximal region (MPR) of the N-terminus is considered crucial for both allosteric and orthosteric ligand binding. mdpi.com

TMH2/3 and ECL1 Pocket: Computational studies have identified an extracellular allosteric binding site for the positive allosteric modulator (PAM) GAT229 at the extracellular ends of TMH2 and TMH3, located just beneath the first extracellular loop (ECL1). nih.gov

Several allosteric binding sites have been identified on the intracellular side of the receptor, often within the transmembrane bundle or at the lipid-facing interface.

Extrahelical TMH1/2/4 Site: A crystal structure of CB1R revealed a binding site for the negative allosteric modulator (NAM) ORG27569 in a lipid-facing, extrahelical location between TMH1, TMH2, and TMH4, near the inner leaflet of the cell membrane. nih.govacs.org This site notably overlaps with a conserved cholesterol-binding motif found in many GPCRs. nih.govresearchgate.net

Intracellular TMH1/2/4 Exosite: Molecular modeling suggests that the allosteric agonist GAT228 binds to an intracellular exosite formed by TMH1, TMH2, and TMH4. nih.gov This site is distinct from the extracellular pocket identified for its enantiomer, GAT229. nih.gov

Intracellular TMH2/6/7/Helix 8 Site: Computational and mutagenesis studies have proposed another intracellular allosteric site for CBD. This pocket is located between TMH2, TMH6, TMH7, and helix 8. digitellinc.comacs.org Key residues identified in this pocket include Y1532.40, I1562.43, M3376.29, L3416.33, S4018.47, and D4038.49. digitellinc.comacs.org

The formation of allosteric pockets relies on specific interactions with various transmembrane helices, creating unique binding environments for different modulators.

TMH2-TM3-TM4 Interface: Crystallographic and cryo-electron microscopy structures have shown that the PAM ZCZ011 binds to an extrahelical site on the TMH2-TMH3-TMH4 surface. researchgate.net The NAM ORG27569 also binds to this interface, albeit in the lower portion, suggesting that this region is a hotspot for allosteric modulation. researchgate.netpnas.org Rearrangement of TMH2 is thought to be critical for the propagation of allosteric signals from this site. researchgate.net

TMH3-TMH6-TMH7 Region: An early proposed binding site for ORG27569 was identified in the TMH3–6–7 region. It was suggested that the modulator acts by sterically hindering the movements of TMH6 that are necessary for receptor activation. researchgate.net

Intracellular TMH1-7-Hx8 Exosite: The NAM pregnenolone (B344588) is thought to bind in an intracellular exosite involving TMH1, TMH7, and helix 8, where it can limit the movement of TMH7, a motion important for β-arrestin signaling. nih.gov

Extracellular loops are critical for GPCR function, controlling ligand entry and shaping the binding pocket. nih.gov

ECL2: The second extracellular loop (ECL2) is a particularly important region for CB1R function. nih.gov Site-directed mutagenesis has shown that residues within ECL2, such as F268, are crucial for the interaction with allosteric modulators like Org27569. nih.gov This loop, along with the N-terminus, influences the orthosteric binding site and is hypothesized to be a region of action for allosteric modulators. nih.gov The interaction between the allosteric ligand and ECL2 can impair the action of orthosteric agonists. nih.gov

Computational Approaches to Allosteric Site Delineation

Computational methods are indispensable tools for identifying and characterizing the complex architecture of allosteric binding sites that are often transient and difficult to capture with experimental techniques alone.

Molecular docking and other computational techniques are frequently used to predict the binding poses of allosteric modulators and to identify potential allosteric sites.

Predicting Binding Sites: Computational studies successfully predicted a potential intracellular binding site for CBD near TMHs 2, 6, 7, and helix 8, which was later supported by site-directed mutagenesis experiments. digitellinc.comacs.org Similarly, Force-Biased MMC Simulated Annealing was used to identify distinct intracellular and extracellular binding sites for the enantiomers GAT228 and GAT229, respectively. nih.gov

Validating Experimental Findings: Molecular dynamics (MD) simulations are often combined with structural biology approaches to understand the dynamic mechanisms of allosteric regulation. For instance, MD simulations were used to show that the PAM ZCZ011 promotes a rearrangement of TMH2 that favors receptor activation, while the NAM ORG27569 impedes this movement. researchgate.net These simulations provide a mechanistic understanding that complements static crystal structures. researchgate.net

Structure-Activity Relationship (SAR) Studies: Computational predictions of binding sites can guide the synthesis and biochemical evaluation of focused compound libraries to validate the proposed binding modes and explore the structure-activity relationships of allosteric modulators. nih.gov

Data Tables

Table 1: Key Allosteric Binding Sites and Interacting Residues in CB1R

Allosteric Site LocationInteracting Helices/LoopsKey ResiduesAssociated Modulator(s)Reference(s)
ExtracellularTMH1, TMH2, N-TerminusD104, I105, E106, Q116, F174, F177, H178Cannabidiol (CBD) mdpi.com
ExtracellularTMH2, TMH3, ECL1Not specifiedGAT229 nih.gov
Intracellular (Extrahelical)TMH1, TMH2, TMH4Not specifiedORG27569 nih.govacs.org
Intracellular (Exosite)TMH1, TMH2, TMH4H2.41, F2.42, W4.50GAT228 nih.gov
IntracellularTMH2, TMH6, TMH7, Helix 8Y153, I156, M337, L341, S401, D403Cannabidiol (CBD) digitellinc.comacs.org
ExtrahelicalTMH2, TMH3, TMH4I169, F191ZCZ011 mdpi.comresearchgate.net
Intracellular (Exosite)TMH1, TMH7, Helix 8Not specifiedPregnenolone nih.gov

Molecular Dynamics Simulations of Allosteric Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the movement of atoms and molecules over time. These simulations provide valuable insights into the dynamic interactions between allosteric modulators and the CB1R. By simulating the receptor embedded in a lipid bilayer with water and ions, researchers can observe the conformational changes that occur upon ligand binding. mdpi.comfrontiersin.org

MD simulations have been instrumental in understanding how allosteric modulators exert their effects. For example, simulations have shown that the binding of a positive allosteric modulator can promote a rearrangement of transmembrane helix 2, which in turn favors an active conformation of the receptor. researchgate.net Conversely, a negative allosteric modulator binding to a similar region can impede this rearrangement, thus inhibiting receptor activation. researchgate.net These simulations can also predict the stability of ligand-receptor complexes and identify key residue interactions that are critical for binding. nih.govmdpi.com

Furthermore, MD simulations have been used to explore the effects of receptor mutations on allosteric modulation. By simulating a mutated receptor, researchers can observe how the absence of a specific residue affects the binding of an allosteric modulator and the subsequent conformational changes in the receptor. acs.org This information is crucial for validating the findings of mutagenesis studies and for the rational design of new allosteric modulators. researchgate.netacs.org

Mutagenesis Studies for Probing Allosteric Site Residues

Mutagenesis studies are a cornerstone of molecular biology, providing a direct method to probe the function of specific amino acid residues within a protein. In the context of the CB1R, these studies have been essential for identifying the residues that form allosteric binding sites and are critical for the action of allosteric modulators. mdpi.comotago.ac.nz

Site-Directed Mutagenesis to Identify Key Residues

Site-directed mutagenesis involves the targeted mutation of specific amino acid residues to another, often alanine (B10760859), to assess the impact of that residue on protein function. mdpi.com By mutating residues within a putative allosteric binding site and then measuring the binding or functional activity of an allosteric modulator, researchers can identify which residues are essential for the modulator's interaction with the receptor. mdpi.comresearchgate.netotago.ac.nz

For example, mutagenesis studies have been used to confirm the binding site of the positive allosteric modulator ZCZ011. Mutations of residues within the proposed binding site, such as F191 and I169, were found to abolish the allosteric agonism of this compound. mdpi.comresearchgate.net Similarly, for the negative allosteric modulator cannabidiol (CBD), mutations at S401 and D403 were shown to be critical for its binding and modulatory effects. acs.org These studies provide concrete evidence for the location of allosteric binding sites and the specific residues that mediate the interaction with allosteric modulators.

Allosteric ModulatorMutated ResidueObserved EffectReference
ZCZ011F191AAbolished allosteric agonism mdpi.comresearchgate.net
ZCZ011I169AAbolished allosteric agonism mdpi.comresearchgate.net
GAT229R220AReduced PAM activity mdpi.comresearchgate.net
GAT229L404AReduced PAM activity mdpi.comresearchgate.net
Cannabidiol (CBD)S401AAugmented binding of [3H]-SR141716A, suggesting a critical role in CBD binding acs.org
Cannabidiol (CBD)D403AAugmented binding of [3H]-SR141716A, suggesting a critical role in CBD binding acs.org

Impact of Receptor Mutations on Allosteric Modulator Binding

The impact of receptor mutations on the binding of allosteric modulators is a key outcome of mutagenesis studies. As highlighted in the table above, single point mutations can have a dramatic effect on the ability of an allosteric modulator to bind to and/or modulate the CB1R.

For instance, the mutation of F191 and I169 to alanine completely eliminated the allosteric agonist activity of ZCZ011, GAT228, and GAT229, indicating that these residues are fundamental to the binding and/or action of these compounds at a specific allosteric site. mdpi.comresearchgate.net In contrast, the PAM activity of GAT229 was also reduced by mutations at other sites (R220A and L404A), suggesting that this modulator may interact with multiple sites or that these residues are crucial for the conformational changes required for positive modulation. mdpi.comresearchgate.net

These findings underscore the complexity of allosteric modulation and demonstrate how mutagenesis studies are vital for dissecting the molecular determinants of these interactions. The data generated from such studies are invaluable for refining computational models of ligand-receptor binding and for guiding the development of novel allosteric modulators with specific pharmacological profiles.

Mechanistic Insights into Cb1r Allosteric Modulation

Influence of CB1R Allosteric Modulator 2 on Orthosteric Ligand Binding Dynamics

Allosteric modulators of the Cannabinoid Receptor 1 (CB1R) function by binding to a site topographically distinct from the orthosteric site, thereby inducing conformational changes that alter the binding and/or efficacy of orthosteric ligands. mdpi.com this compound, a 3-pentyl-1H-indole-2-carboxamide derivative, exemplifies this mechanism through its distinct effects on the binding dynamics of orthosteric agonists and inverse agonists. researchgate.net

Modulation of Orthosteric Ligand Binding Affinity

This compound acts as a potent positive allosteric modulator (PAM) of agonist binding. researchgate.net Research has demonstrated that this compound and its analogs significantly enhance the binding affinity of the synthetic cannabinoid agonist CP-55,940 for CB1R. researchgate.netrealmofcaring.org This positive cooperativity indicates that the binding of Modulator 2 to the allosteric site stabilizes a receptor conformation that has a higher affinity for the agonist. realmofcaring.orgresearchgate.net The magnitude of this interaction is quantified by the cooperativity factor (α), which for a PAM is greater than 1. nih.gov

Conversely, when interacting with orthosteric inverse agonists such as SR141716A, indole-2-carboxamide modulators exhibit negative binding cooperativity. realmofcaring.org This results in a decrease in the binding affinity of the inverse agonist. This dual-modulatory capacity—enhancing agonist binding while diminishing inverse agonist binding—is a hallmark of many CB1R allosteric modulators and highlights their dependence on the nature of the orthosteric ligand present. realmofcaring.orgnih.gov

Table 1: Effect of Indole-2-Carboxamide Allosteric Modulators on Orthosteric Ligand Binding Affinity
Orthosteric LigandLigand TypeModulator EffectCooperativity (α value)
CP-55,940AgonistIncreased Affinity> 1 (Positive)
SR141716AInverse AgonistDecreased Affinity< 1 (Negative)

Effects on Orthosteric Ligand Dissociation and Association Kinetics

The allosteric nature of Modulator 2's interaction with CB1R is further substantiated by its effects on the kinetics of orthosteric ligand binding. realmofcaring.org A key characteristic of an allosteric interaction is the ability to alter the dissociation rate of a pre-bound orthosteric ligand, an effect not possible if both ligands were competing for the same site. realmofcaring.orgnih.gov

Studies on indole-2-carboxamide modulators, including the class to which Modulator 2 belongs, have shown that they significantly slow the dissociation rate of the agonist [3H]CP-55,940 from the receptor. realmofcaring.org This "trapping" effect, where the allosteric modulator locks the orthosteric agonist into the binding pocket, is a direct consequence of the induced conformational change that stabilizes the agonist-receptor complex. realmofcaring.org Positive allosteric modulators can increase the association kinetics or decrease the dissociation kinetics of orthosteric agonists. nih.gov This kinetic effect serves as strong evidence for an allosteric mechanism of action and is consistent with the observed increase in agonist binding affinity. realmofcaring.org

Table 2: Influence of Indole-2-Carboxamide Allosteric Modulators on [3H]CP-55,940 Dissociation
ConditionEffect on Dissociation RateMechanistic Implication
In the presence of ModulatorSignificantly DecreasedStabilization of the agonist-receptor complex, confirming allosteric interaction.

Conformational Changes in CB1R Induced by Allosteric Modulator 2 Binding

The binding of an allosteric modulator to a receptor instigates a series of conformational changes that are transmitted from the allosteric site to the orthosteric site and/or effector coupling domains. realmofcaring.orgnih.gov While the precise structure of CB1R bound to Modulator 2 has not been fully elucidated, crystallographic studies of the receptor with similar allosteric modulators provide significant insights into these structural rearrangements. researchgate.netosti.gov

Global Receptor Rearrangements

Structural studies reveal that allosteric modulators can bind to an extrahelical site located within the inner leaflet of the cell membrane. researchgate.netosti.gov This binding event can capture the receptor in an intermediate state. osti.gov For instance, the binding of the negative allosteric modulator ORG27569, an indole-based compound, sterically blocks the movements of transmembrane helix 6 (TMH6) and extracellular loops that are crucial for full receptor activation. researchgate.net These global movements are essential for G-protein coupling and subsequent signaling. By restricting these large-scale rearrangements, the allosteric modulator can effectively dampen or alter the functional output of the receptor. researchgate.netmdpi.com

Local Structural Alterations in Transmembrane Domains

Binding at the allosteric site also triggers more localized structural alterations. The binding site for indole-based modulators is near the intracellular ends of several transmembrane helices. researchgate.net The interaction at this site can influence the conformation of the orthosteric binding pocket, which is formed by the extracellular portions of the transmembrane helices. osti.gov Even in the presence of a bound agonist, a negative allosteric modulator can cause aromatic residues at the base of the orthosteric pocket to adopt an inactive conformation. osti.gov Furthermore, a disulfide bond between Cys98 and Cys107 in the N-terminus of the receptor has been identified as playing a significant role in the allosteric effects of modulators like ORG27569. nih.gov Alterations to this region can impact the dissociation of the orthosteric ligand, thereby modulating its binding. nih.gov

Functional Selectivity and Biased Signaling Propensities of this compound

Functional selectivity, or biased signaling, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways coupled to a single receptor. nih.govresearchgate.net CB1R allosteric modulators are particularly noted for their capacity to induce biased signaling, offering a mechanism to fine-tune the receptor's response. mdpi.comnih.gov

Derivatives of this compound have been shown to induce β-arrestin 1-mediated pathway-biased signaling. researchgate.netnih.gov While orthosteric agonists like CP-55,940 typically engage both G-protein dependent pathways (e.g., inhibition of cAMP) and β-arrestin pathways, some allosteric modulators can selectively promote one over the other. mdpi.comresearchgate.netnih.gov For example, the related compound Org27569 acts as a negative allosteric modulator of agonist-induced G-protein signaling (cAMP inhibition) while simultaneously acting as a positive modulator or direct agonist for β-arrestin recruitment and subsequent ERK1/2 phosphorylation. nih.govmdpi.comresearchgate.netnih.gov This results in a signaling profile that is heavily biased towards the β-arrestin pathway. mdpi.comresearchgate.net Such biased signaling offers the potential to separate the therapeutic effects of CB1R activation from its unwanted side effects. nih.govnih.gov

Table 3: Biased Signaling Profile of Indole-Based CB1R Allosteric Modulators (e.g., Org27569, Modulator 2 derivatives)
Signaling PathwayEffect in Presence of Orthosteric AgonistResulting Bias
G-Protein Signaling (cAMP Inhibition)Inhibited (Negative Allosteric Modulation)β-Arrestin Biased Signaling
β-Arrestin Recruitment / ERK PhosphorylationEnhanced or Unaffected

Differential Coupling to G Protein-Dependent Signaling Pathways (e.g., Gαi/o)

Indole-2-carboxamide allosteric modulators exhibit a paradoxical effect on the CB1 receptor's primary signaling pathway. While they can enhance the binding affinity of orthosteric agonists, they simultaneously act as negative allosteric modulators (NAMs) of G protein coupling. nih.govwikipedia.org The CB1R canonically couples to the pertussis toxin-sensitive inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. nih.govnih.gov

Research using [³⁵S]GTPγS binding assays, which measure G protein activation, demonstrates that modulators like ORG27569 inhibit both the basal (constitutive) activity of the receptor and the G protein activation stimulated by orthosteric agonists such as CP55940. nih.govresearchgate.net This functional antagonism occurs in a concentration-dependent manner. nih.govresearchgate.net Essentially, while the modulator may "clamp" an agonist more tightly in the orthosteric pocket, it prevents the receptor from adopting the specific conformation required for efficient G protein activation. researchgate.net This uncoupling from Gαi/o signaling means that canonical downstream effects, such as cAMP inhibition, are blocked. nih.govnih.gov

This unique mechanism, separating agonist binding from G protein efficacy, is a hallmark of this class of modulators and forms the basis of their biased signaling profile. escholarship.org

Selective Recruitment of β-Arrestin Signaling Pathways

Beyond G protein-dependent pathways, GPCRs like the CB1R also signal through β-arrestins, which are critical for receptor desensitization, internalization, and G protein-independent signaling. nih.gov The indole-2-carboxamide class of modulators displays significant bias in its interaction with the β-arrestin pathway.

Studies have revealed distinct roles for the two β-arrestin isoforms. For ORG27569, β-arrestin 2 is essential for the internalization of the CB1 receptor, a process that occurs upon treatment with either an orthosteric agonist or the allosteric modulator itself. nih.govnih.gov In contrast, β-arrestin 1 is not involved in internalization but is critically required for mediating G protein-independent downstream signaling initiated by ORG27569. nih.govnih.gov

Furthermore, structural modifications to the indole-2-carboxamide scaffold can fine-tune this bias. For example, certain derivatives, such as the hexyl and propyl analogs of 3-pentyl-1H-indole-2-carboxamide, have been shown to induce β-arrestin 1-mediated pathway-biased signaling. nih.govnih.gov Another analog, ICAM-b, also demonstrated the ability to induce β-arrestin-mediated signaling. nih.govnih.gov This selective engagement of β-arrestin 1 to trigger specific downstream signals, while simultaneously blocking G protein pathways, highlights the nuanced control that allosteric modulators can exert over receptor function.

Modulation of Other Downstream Effectors (e.g., MAPKs, ERK1/2)

The mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2), is a key downstream pathway regulated by CB1R. nih.gov The influence of indole-2-carboxamide modulators on this pathway is complex and can appear contradictory, often depending on the specific ligand and cellular context.

Several studies have shown that despite inhibiting G protein coupling, ORG27569 can, on its own, induce the phosphorylation of ERK1/2. nih.govescholarship.org This activation is Gαi/o protein-independent, as it persists even after treatment with pertussis toxin, which uncouples the receptor from these G proteins. nih.govnih.govresearchgate.net The mechanism for this G protein-independent ERK activation has been linked to the recruitment of β-arrestin 1, which acts as a scaffold to assemble a signaling complex including Src and MEK1/2, leading to ERK1/2 phosphorylation. nih.govnih.gov

However, other reports describe ORG27569 as an antagonist or even an inverse agonist of ERK1/2 signaling. nih.govresearchgate.net It has been shown to block ERK1/2 activation stimulated by the potent agonist CP55940 and to reduce basal ERK phosphorylation in a Gαi/o-dependent manner. nih.govresearchgate.net This suggests that CB1R-mediated ERK1/2 activation can occur through both G protein-dependent and independent pathways, and allosteric modulators can differentially affect these inputs. For instance, ORG27569 may block the G protein-dependent component of ERK signaling while promoting the β-arrestin-dependent one. nih.govescholarship.org

Table 1: Effect of ORG27569 on ERK1/2 Phosphorylation
ConditionEffect of ORG27569Mediating PathwayReference
ORG27569 Alone↑ Increased PhosphorylationG protein-independent; β-arrestin 1-dependent nih.govnih.govnih.gov
ORG27569 Alone (Basal)↓ Decreased Phosphorylation (Inverse Agonism)Gαi/o-dependent nih.govresearchgate.net
In presence of CP55940↓ Antagonism/BlockadeInhibition of Gαi/o-dependent signaling nih.govresearchgate.net
In presence of THC / 2-AG↓ Incomplete InhibitionProbe-dependent antagonism nih.gov

Allosteric Ligand Bias Mechanisms

The phenomenon of "biased signaling" or "functional selectivity" describes the ability of a ligand to stabilize distinct receptor conformations, which in turn preferentially activate a subset of downstream signaling pathways. nih.gov Allosteric modulators of the indole-2-carboxamide class are prime examples of biased ligands for the CB1R. nih.govnih.govnih.gov

The primary mechanism of bias for a modulator like ORG27569 stems from its paradoxical pharmacology: it enhances agonist binding while inhibiting G protein signaling. nih.govwikipedia.org This modulator stabilizes a receptor conformation that is "active" in some respects (high affinity for agonists, ability to recruit β-arrestins and internalize) but "inactive" in others (inability to couple effectively with Gαi/o proteins). nih.govnih.govresearchgate.net

This functional selectivity is highly probe-dependent, meaning the modulatory effect can vary depending on the specific orthosteric agonist being used. nih.govresearchgate.net For example, ORG27569 blocks cAMP inhibition mediated by all tested cannabinoid agonists but has little to no effect on ERK1/2 phosphorylation mediated by a subset of these same agonists. nih.gov

The structural basis for this bias lies in the unique receptor conformation induced by the allosteric modulator. This conformation sterically hinders the necessary movements in transmembrane helices (like TM6) that are required for G protein activation, while simultaneously promoting interactions that lead to β-arrestin recruitment and subsequent G protein-independent signaling. escholarship.orgnih.gov By selectively engaging specific intracellular partners, these allosteric modulators can fine-tune the cellular response to CB1R activation, offering a pathway to develop therapeutics with greater specificity and potentially fewer side effects. nih.gov

Table 2: Summary of Biased Signaling Profile for ORG27569
Signaling PathwayEffectReference
Agonist Binding AffinityPositive Cooperativity (Enhancement) nih.govwikipedia.org
Gαi/o Protein Coupling (cAMP, GTPγS)Negative Allosteric Modulation (Inhibition) nih.govnih.gov
β-Arrestin 1 RecruitmentAgonism / Promotion nih.govnih.gov
β-Arrestin 2-mediated InternalizationAgonism / Promotion nih.govnih.gov
ERK1/2 PhosphorylationComplex (Agonism, Antagonism, or Inverse Agonism) nih.govnih.gov

Pharmacological Characterization of Cb1r Allosteric Modulators in Vitro and Ex Vivo

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining how an allosteric modulator affects the interaction of primary, or orthosteric, ligands with the CB1R. These studies have shown that this modulator exhibits significant cooperativity with orthosteric ligands.

Saturation Binding Experiments with Orthosteric Ligands

Saturation binding experiments are employed to determine the affinity (Kd) and binding site density (Bmax) of an orthosteric radioligand. When these experiments are conducted in the presence of CB1R Allosteric Modulator 2, the primary effect observed is on the Bmax of the orthosteric agonist.

Research has demonstrated that indole-based allosteric modulators, including the one profiled here, can enhance the binding of CB1R agonists like [³H]CP55,940. realmofcaring.org Studies consistently show that this modulator increases the maximum number of binding sites (Bmax) for the agonist without significantly altering its affinity (Kd). nih.gov This suggests that the modulator stabilizes a receptor conformation that has a higher capacity for agonist binding. nih.gov This effect is indicative of positive cooperativity with the agonist. realmofcaring.org

Table 1: Effect of this compound on [³H]CP55,940 Saturation Binding

ConditionKd (nM)Bmax (% of Control)Reference
Control (without modulator)~1.5100% realmofcaring.orgnih.gov
+ this compound (1 µM)No significant change>100% (Increased) realmofcaring.orgnih.gov

Competition Binding Assays for Allosteric Modulator Potency

Competition binding assays are used to assess the modulator's own binding affinity and its influence on the binding of different classes of orthosteric ligands. When tested against the CB1R inverse agonist [³H]SR141716A, this compound demonstrates negative binding cooperativity, causing a significant but incomplete reduction in the radioligand's specific binding. realmofcaring.org

Analysis using an allosteric ternary complex model reveals that the modulator's affinity is consistent regardless of whether it is measured against an agonist or an inverse agonist. However, the cooperativity factor (α) changes dramatically. The α value is greater than 1 when assessed with the agonist [³H]CP55,940 (indicating positive cooperativity) and less than 1 when assessed with the inverse agonist [³H]SR141716A (indicating negative cooperativity). realmofcaring.org

Kinetic Binding Studies to Assess Dissociation Rates

Kinetic binding studies provide further validation of the allosteric mechanism. The dissociation rate of a radioligand from the receptor can be altered by an allosteric modulator. For this compound, studies measuring the dissociation of [³H]CP55,940 from the CB1R have shown that the modulator significantly slows down the rate at which the agonist dissociates from the receptor. realmofcaring.org This "trapping" effect confirms that the modulator binds to a site distinct from the orthosteric pocket and induces a conformational change that stabilizes the agonist-receptor complex. realmofcaring.org

Cellular Functional Assays

While binding assays reveal the modulator's effect on ligand interaction, cellular functional assays are crucial for understanding the consequential impact on receptor signaling. Paradoxically, despite enhancing agonist binding, this compound acts as a functional antagonist in G-protein-dependent pathways. realmofcaring.org

Adenylyl Cyclase Inhibition Assays (cAMP modulation)

The CB1R primarily couples to Gαi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound has been shown to act as a negative allosteric modulator (NAM) of agonist-induced cAMP inhibition. researchgate.net It inhibits the ability of orthosteric agonists to suppress cAMP production. nih.gov This functional antagonism contrasts sharply with its positive effect on agonist binding. realmofcaring.orgresearchgate.net Some research also indicates that the modulator can produce a complex, time-dependent modulation of agonist-regulated cAMP levels. researchgate.net

[35S]GTPγS Binding Assays

The [35S]GTPγS binding assay is a direct measure of G-protein activation following receptor stimulation. In this assay, this compound behaves as an insurmountable antagonist. realmofcaring.org It produces a concentration-related decrease in the maximal effect (Emax) of CB1R agonists like CP55,940 and WIN55,212, without significantly affecting their potency (EC50). nih.govnih.gov This reduction in G-protein activation efficacy further solidifies its classification as a functional NAM, despite its properties as a positive allosteric enhancer of binding. realmofcaring.orgnih.gov

Table 2: Effect of this compound on Agonist-Stimulated [35S]GTPγS Binding

AgonistConditionEC50 (nM)Emax (% of Agonist Alone)Reference
CP55,940Agonist Alone~6.3100% nih.gov
CP55,940+ this compound (1 µM)No significant changeReduced realmofcaring.orgnih.gov
WIN55,212Agonist Alone~14.5100% nih.gov
WIN55,212+ this compound (1 µM)No significant changeReduced nih.gov

Calcium Mobilization Assays

Intracellular calcium ([Ca2+]i) serves as a critical second messenger for various cellular processes, and its mobilization can be an indicator of G protein-coupled receptor (GPCR) activation, including the CB1R. nih.gov Assays measuring [Ca2+]i are used to determine if an allosteric modulator can influence CB1R signaling through Gαq proteins, which activate the phospholipase C pathway leading to calcium release from intracellular stores. nih.gov

Studies in neuroblastoma cell lines that endogenously express both CB1R and the Calcium-Sensing Receptor (CaSR) have shown that CB1R activation can modulate [Ca2+]i levels. nih.gov The effect of allosteric modulators in these systems can be complex. For instance, while orthosteric agonists like WIN55212-2 can stimulate Ca2+ mobilization in a CB1R-dependent manner, the influence of allosteric modulators on this process provides insight into their functional selectivity and potential for biased signaling. nih.gov Research has demonstrated that CB1R-mediated increases in [Ca2+]i require Gαq activation and the release of calcium from thapsigargin-sensitive endoplasmic reticulum stores. nih.gov The modulatory effect of a compound like "this compound" in such an assay would be quantified by its ability to enhance or inhibit the calcium response elicited by an orthosteric agonist.

Assay TypeCell LineMeasurementTypical Finding for NAMs
Fura-2 FluorescenceN18TG2 NeuroblastomaRatiometric change in fluorescence (F340/F380) upon agonist stimulationModulation of agonist-induced intracellular calcium release

Receptor Internalization and Trafficking Assays

Receptor internalization is a key mechanism for regulating GPCR signaling, and its study reveals how allosteric modulators can influence receptor desensitization and downstream signaling pathways independent of G-protein coupling. It has been shown that some allosteric modulators can induce a conformational change in the CB1R that promotes cellular internalization, even while antagonizing G-protein activation. nih.gov

For example, the indole-2-carboxamide modulator Org27569 has been demonstrated to induce CB1R internalization. nih.gov This effect suggests that the modulator stabilizes a receptor conformation that is recognized by the cellular machinery responsible for internalization, such as β-arrestins. This action is significant as it represents a form of biased signaling, where the allosteric ligand selectively promotes one signaling outcome (internalization) while inhibiting another (G-protein coupling). nih.govnih.gov Assays to measure this typically involve techniques like immunofluorescence microscopy or enzyme-linked immunosorbent assays (ELISAs) to quantify the amount of receptor present on the cell surface versus within intracellular compartments following treatment with the modulator.

ModulatorEffect on CB1RSignaling Pathway ImplicatedReference
Org27569Induces internalizationG-protein independent, β-arrestin mediated nih.gov

Luminescence-based and Fluorescence-based Signaling Reporter Assays

Luminescence and fluorescence-based assays are powerful tools for dissecting the specific signaling pathways affected by allosteric modulators. These include Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) assays, which can monitor protein-protein interactions in real-time, such as G-protein dissociation or β-arrestin recruitment to the receptor. mdpi.comnih.gov

The PathHunter β-arrestin assay, a chemiluminescence-based method, has been used to show that allosteric modulators like Org27569 and PSNCBAM-1 can act as antagonists of agonist-induced β-arrestin recruitment. nih.govnih.gov In these experiments, cells expressing a β-arrestin-enzyme fragment fusion and a CB1R-pro-enzyme fragment fusion are treated with an agonist in the presence or absence of the allosteric modulator. A decrease in the luminescence signal in the presence of the modulator indicates antagonism of β-arrestin recruitment. nih.gov

Conversely, BRET assays have been employed to study the effect of modulators on G-protein activation by measuring the dissociation of Gα and Gβγ subunits. mdpi.com These studies can reveal if a modulator enhances or inhibits the ability of an orthosteric agonist to activate the G-protein heterotrimer. Such assays are crucial for defining a modulator's profile as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or a biased modulator that selectively affects certain signaling arms. mdpi.com

AssayPrincipleModulator ExampleObserved Effect
PathHunterEnzyme complementation (luminescence)Org27569, PSNCBAM-1Antagonism of agonist-induced β-arrestin recruitment
BRETEnergy transfer between donor/acceptor fusion proteinsZCZ011, GAT211Allosteric agonism (G-protein dissociation) and positive modulation of orthosteric agonist

Ex Vivo Tissue-Based Assays

Ex vivo assays utilize tissues isolated from organisms, providing a physiologically relevant environment where the receptor is expressed in its native cellular context, complete with endogenous signaling partners.

Organ Bath Studies (e.g., Mouse Vas Deferens Electrophysiology)

The mouse vas deferens is a classic and highly sensitive ex vivo preparation used to study the function of presynaptic CB1 receptors. mq.edu.au These receptors mediate the inhibition of neurotransmitter release, which in turn reduces electrically evoked contractions of the smooth muscle tissue. mq.edu.aurealmofcaring.org This assay is invaluable for characterizing the functional effects of CB1R ligands.

Allosteric modulators like Org27569 have been shown to act as insurmountable antagonists in this assay. nih.govrealmofcaring.org When applied in the presence of a CB1R agonist, these modulators cause a significant reduction in the maximum possible inhibitory effect (Emax) of the agonist on the tissue's contractions. realmofcaring.org This non-competitive antagonism is a hallmark of allosteric modulation and contrasts with the parallel rightward shift in the agonist's concentration-response curve typically seen with competitive orthosteric antagonists. realmofcaring.org The lack of effect of CB1R agonists and antagonists in tissues from CB1 knockout mice confirms that the observed responses are indeed mediated by the CB1 receptor. nih.gov

Compound ClassAssayTissueMeasurementTypical Finding
Indole-2-carboxamides (e.g., Org27569)Electrically evoked contractionsMouse Vas DeferensInhibition of smooth muscle contractionInsurmountable antagonism of CB1R agonist effects

Membrane Preparations from Native Tissues

Assays using membrane preparations from native tissues, particularly the brain where CB1R is highly expressed, allow for the study of ligand-receptor interactions in a near-native lipid environment. nih.govnih.gov These preparations are commonly used in radioligand binding assays and functional assays such as the [35S]GTPγS binding assay.

The [35S]GTPγS binding assay measures the activation of G-proteins by the receptor. In mouse brain membranes, CB1R agonists like CP55940 and WIN55212-2 stimulate the binding of [35S]GTPγS. nih.gov Negative allosteric modulators, including Org27569 and PSNCBAM-1, produce a concentration-dependent reduction in the maximal effect (Emax) of these agonists, demonstrating their ability to inhibit G-protein coupling. nih.gov Interestingly, these studies have also revealed probe-dependency, where the modulators can be significantly less effective at inhibiting the effects of one agonist (e.g., WIN55212-2) compared to another (e.g., CP55940), highlighting the complexity of allosteric interactions. nih.gov The crystal structure of CB1R has revealed that NAMs like Org27569 bind to an extrahelical site within the inner leaflet of the membrane, a region where interactions with membrane lipids are crucial for stabilizing the ligand at its binding site. nih.govosti.govacs.org

AssayTissue SourceModulator ExamplesKey Finding
[35S]GTPγS BindingMouse Brain MembranesOrg27569, PSNCBAM-1Concentration-related reduction in the Emax of orthosteric agonists, indicating inhibition of G-protein activation.

Structure Activity Relationships Sar in Cb1r Allosteric Modulator Development

Identification and Optimization of Diverse Chemical Scaffolds

The quest for effective CB1R allosteric modulators has led to the discovery and optimization of several distinct chemical scaffolds. These scaffolds provide a foundation for medicinal chemists to develop novel compounds with tailored pharmacological profiles.

Indole-based Derivatives

Indole-based structures represent a significant class of CB1R allosteric modulators. One of the earliest identified indole (B1671886) derivatives was Org27569. nih.govresearchgate.net This compound is known to enhance the binding of CB1R agonists, a characteristic of positive allosteric modulators (PAMs), while simultaneously acting as a negative allosteric modulator (NAM) in functional assays by reducing the efficacy of the agonist. researchgate.net The crystal structure of CB1R in complex with Org27569 and an agonist revealed that the NAM binds to an extrahelical site within the inner leaflet of the cell membrane. osti.gov Structure-activity relationship studies on indole-2-carboxamides have further elucidated the requirements for potent NAM activity, highlighting the importance of specific structural features for high affinity and selectivity for CB1R over the CB2 receptor. researchgate.net

Diaryl Urea (B33335) Derivatives

Diaryl urea derivatives, such as PSNCBAM-1, constitute another important class of CB1R allosteric modulators. nih.gov PSNCBAM-1 and its analogs have been shown to enhance the binding of the orthosteric agonist [3H]CP55,940, yet they decrease the maximal effect of the agonist in functional assays, classifying them as NAMs of function. nih.govacs.org SAR studies on PSNCBAM-1 have revealed that modifications at two key positions—the 2-aminopyridine (B139424) moiety and the 4-chlorophenyl group—are critical for their activity. nih.govacs.org For instance, alkyl substitution on the 2-aminopyridine and the presence of an electron-deficient aromatic group at the 4-chlorophenyl position are important for potency. nih.govacs.org Further research has demonstrated that the pyridinyl ring can be replaced by other aromatic rings and the pyrrolidinyl group is not essential for allosteric modulation, leading to the development of analogs with improved metabolic stability. researchgate.netrti.org

2-Phenylindole (B188600) Class Compounds

The 2-phenylindole class of compounds includes notable ago-PAMs such as ZCZ011 and GAT211. mdpi.comnih.gov These compounds exhibit both intrinsic agonist activity in the absence of an orthosteric ligand and positive allosteric modulation in its presence. mdpi.comresearchgate.net SAR studies around the GAT211 scaffold have identified three pharmacophoric sites crucial for its ago-PAM activity. nih.gov Modifications at the "site-III" aromatic ring, for example, have shown that attaching small lipophilic functional groups at the ortho-position can significantly enhance ago-PAM activity and, in some cases, improve water solubility. nih.gov The racemic nature of these compounds, due to a chiral center, has also been a key area of investigation. mdpi.com

Other Identified Allosteric Modulator Chemotypes

Beyond the major classes, other chemical structures have been identified as CB1R allosteric modulators. These include 3-phenyltropane analogs of cocaine, such as RTI-371 and JHW-007, which were initially characterized as dopamine (B1211576) transporter inhibitors but were later found to be PAMs of CB1R. nih.gov The non-psychoactive phytocannabinoid cannabidiol (B1668261) (CBD) has also been shown to act as a NAM of CB1R agonists. nih.gov Additionally, endogenous molecules like the steroid hormone pregnenolone (B344588) and the endocannabinoid peptide pepcan-12 (B580789) have been identified as allosteric modulators of CB1R. nih.gov

Impact of Substituent Modifications on Allosteric Profile

The modification of substituents on the core scaffolds of CB1R allosteric modulators has a profound impact on their pharmacological profiles. For the 2-phenylindole scaffold of GAT211, systematic SAR studies have demonstrated that even minor changes can significantly alter potency and efficacy. nih.gov For example, the addition of small lipophilic groups to the ortho-position of the site-III phenyl ring of GAT211 was found to markedly enhance its ago-PAM activity. nih.gov Trifluorination of GAT211 has been shown to increase the potency and efficacy of its allosteric agonism. mdpi.com

In the diarylurea series, SAR studies on PSNCBAM-1 have shown that replacing the pyridine (B92270) ring with a pyrimidine (B1678525) ring can maintain the positive modulation of orthosteric agonist binding. semanticscholar.org Furthermore, the nature of the substituent on the phenyl ring is critical; electron-withdrawing groups are generally favored for NAM activity. acs.org

Enantiomeric Specificity and Distinct Allosteric Pharmacology

A fascinating aspect of CB1R allosteric modulation is the discovery of enantiomeric specificity, particularly within the 2-phenylindole class. The racemic compound GAT211 was resolved into its individual enantiomers, revealing distinct pharmacological properties. researchgate.netacs.org The R-enantiomer, GAT228, was found to be an allosteric agonist, displaying intrinsic efficacy at the CB1R in the absence of an orthosteric ligand. mdpi.comresearchgate.netacs.org In contrast, the S-enantiomer, GAT229, acts as a "pure" PAM, lacking intrinsic agonist activity but potentiating the effect of an orthosteric agonist. mdpi.comresearchgate.netacs.org This separation of activities between enantiomers suggests that they may bind to distinct sites or stabilize different receptor conformations. mdpi.com

Similarly, the enantiomers of other potent CB1R ago-PAMs, GAT591 and GAT593, were separated and found to have distinct binding sites and behaviors. frontiersin.org The R-enantiomers displayed ago-PAM effects in vitro, while their in vivo activity appeared to be mediated primarily through a PAM mechanism. frontiersin.org This enantiomer-selective modulation provides a powerful tool for developing more specific and therapeutically targeted CB1R allosteric modulators. researchgate.netacs.org

Data Tables

Table 1: Pharmacological Profile of Selected CB1R Allosteric Modulators

Compound Chemical Class Allosteric Profile Key SAR Findings
Org27569 Indole-based PAM (binding), NAM (function) Binds to an extrahelical site. osti.gov
PSNCBAM-1 Diaryl Urea PAM (binding), NAM (function) Alkyl substitution at the 2-aminopyridine and electron-deficient 4-phenyl group are important. nih.govacs.org
ZCZ011 2-Phenylindole Ago-PAM Potentiates anandamide (B1667382) signaling. nih.gov
GAT211 2-Phenylindole Ago-PAM Three pharmacophoric sites are critical for activity. nih.gov
RTI-371 3-Phenyltropane PAM Atypical cocaine analog with CB1R PAM activity. nih.gov
Cannabidiol (CBD) Phytocannabinoid NAM Non-psychoactive component of cannabis. nih.gov
Pregnenolone Steroid NAM Endogenous allosteric inhibitor. nih.gov
GAT228 2-Phenylindole Allosteric Agonist R-enantiomer of GAT211. mdpi.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
2-AG
ABM300
AEA
AMB-FUBINACA
Cannabidiol (CBD)
CP-55,940 / CP55940
Fenofibrate
GAT1665
GAT1667
GAT211
GAT228
GAT229
GAT591
GAT593
GBR-12909
JHW-007
Lipoxin A4
LDK1747
LDK1752
Org27569
Pepcan-12
Pregnenolone
PSNCBAM-1
RTI-370
RTI-371
SR141716A

Due to the absence of a specific chemical compound identified as "CB1R Allosteric modulator 2" in publicly available scientific literature, it is not possible to generate an article with the requested detailed structure-activity relationships and rational design principles focused solely on this designated molecule.

The development of allosteric modulators for the cannabinoid type 1 receptor (CB1R) is an active area of research, with numerous compounds synthesized and evaluated. However, without a specific chemical structure or alternative identifier for "this compound," a scientifically accurate and detailed analysis as per the requested outline cannot be conducted.

Scientific literature on CB1R allosteric modulators, such as Org27569 and PSNCBAM-1, provides extensive data on structure-activity relationships (SAR) and the rational design principles employed to enhance their potency and efficacy. nih.govnih.govotago.ac.nz These studies involve systematic modifications of different parts of the chemical scaffold to understand how these changes affect the molecule's ability to bind to the allosteric site and modulate the receptor's function. nih.govacs.org

The rational design of these modulators often involves computational modeling and in silico docking studies to predict how a molecule will interact with the CB1R's allosteric binding pocket. nih.govresearchgate.net These predictions are then used to guide the synthesis of new compounds with improved properties. Researchers have explored various chemical scaffolds, including indole-2-carboxamides, ureas, and 3-phenyltropane analogs, in the quest for potent and selective CB1R allosteric modulators. nih.govresearchgate.net

For a comprehensive analysis of a specific compound like "this compound," access to its chemical structure and associated biological data from research studies would be essential. This information would allow for a detailed discussion of its SAR, including the key structural features responsible for its allosteric effects, and the rational design strategies that may have led to its discovery and optimization.

Without this fundamental information, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Pre Clinical in Vivo Evaluation of Cb1r Allosteric Modulators

Modeling Allosteric Modulation in Animal Systems

Data not available for CB1R Allosteric modulator 2.

Effects on Neurophysiological and Behavioral Phenotypes

Modulation of Pain Transmission Pathways (e.g., neuropathic, inflammatory)

Data not available for this compound.

Influence on Neuroinflammatory Processes

Data not available for this compound.

Impact on Learning and Memory Paradigms

Data not available for this compound.

Regulation of Feeding Behavior and Metabolism in Disease Models

Data not available for this compound.

Alterations in Motor Activity and Coordination

Data not available for this compound.

Modulation of Anxiety- and Depression-Related Behaviors

The therapeutic application of orthosteric cannabinoid CB1 receptor (CB1R) antagonists and inverse agonists has been historically hindered by significant psychiatric side effects, including anxiety and depression. nih.gov This has spurred investigation into CB1R allosteric modulators as an alternative therapeutic strategy. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids bind, offering a different mechanism of action that may circumvent the adverse effects associated with direct antagonism or inverse agonism. nih.govmdpi.com

Pre-clinical studies focusing on the endocannabinoid system have established a clear link between CB1R signaling and the regulation of mood and emotional states. nih.gov Genetic knockout or pharmacological blockade of CB1R in animal models has been shown to produce behaviors indicative of anxiety and depression. nih.govcannabisclinicians.org Consequently, it is hypothesized that a negative allosteric modulator of CB1R could fine-tune endocannabinoid signaling without producing the profound behavioral disruptions seen with orthosteric antagonists.

While direct pre-clinical behavioral data for a compound specifically designated "this compound" in models of anxiety and depression are not detailed in the available literature, research on novel modulators provides a strong rationale for their potential benefits. For instance, the novel modulator ABM300 was evaluated for anxiogenic-like effects and was found not to produce them, in contrast to what is often observed with orthosteric CB1R inverse agonists. researchgate.net This finding suggests that allosteric modulation can be achieved without inducing an anxious phenotype. The development of CB1R negative allosteric modulators is proposed as a therapeutic avenue with the potential for anti-addiction effects without the unwanted psychiatric side effects. nih.gov

Effects on Sleep Architecture and Regulation

The endocannabinoid system, particularly through the activation of CB1R, plays a significant modulatory role in the sleep-wake cycle. nih.gov Pre-clinical research in rodent models has consistently demonstrated that CB1R agonists tend to reduce wakefulness while increasing both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. nih.gov Conversely, CB1R antagonists typically increase wakefulness and decrease sleep states. nih.gov These effects are believed to be mediated by the modulation of sleep-regulating nuclei within the brain. nih.gov

Given this established role of CB1R in sleep, a CB1R allosteric modulator would be expected to influence sleep architecture. A positive allosteric modulator (PAM), which enhances the effect of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol, could potentially promote sleep. nih.gov Conversely, a negative allosteric modulator (NAM), by attenuating endocannabinoid signaling at the CB1R, might be expected to promote wakefulness.

Specific investigations into the effects of "this compound" on sleep architecture have not been extensively reported. However, studies on related compounds provide some insight. For example, cannabidiol (B1668261) (CBD), which can act as a negative allosteric modulator of CB1R, has been shown in pre-clinical studies to increase NREM sleep and decrease wakefulness at certain doses. nih.govnih.gov This highlights the complex nature of allosteric modulation and suggests that the precise effects on sleep will depend on the specific pharmacological profile of the modulator .

Potential for Ameliorating Hyperdopergic States

Recent pre-clinical research has highlighted the potential of CB1R allosteric modulators in conditions characterized by excessive dopamine (B1211576) signaling, such as psychosis. A novel CB1R allosteric modulator, ABM300, has been investigated for its ability to mitigate behaviors in transgenic mouse models of hyperdopaminergia. researchgate.net

In vitro characterization of ABM300 revealed that while it increased the binding of a CB1R agonist, it paradoxically acted as an inhibitor of several downstream signaling pathways, including β-arrestin2 recruitment and cAMP inhibition. researchgate.net This unique profile distinguishes it from traditional orthosteric ligands.

In vivo, ABM300 demonstrated significant efficacy in ameliorating specific behavioral deficits associated with hyperdopaminergic states. researchgate.net The administration of ABM300 led to a decrease in novelty-induced hyperactivity, stereotypy, and vertical exploration in two different transgenic mouse models. researchgate.net Furthermore, it normalized deficits in prepulse inhibition (PPI) in one of the models. researchgate.net Crucially, these therapeutic effects were achieved without the compound itself inducing anxiogenic-like or other cannabimimetic effects. researchgate.net These findings represent the first demonstration that a CB1R allosteric modulator can effectively address behavioral phenotypes relevant to hyperdopaminergic conditions. researchgate.net

Behavioral AssayEffect of ABM300 in Hyperdopaminergic ModelsReference
Novelty-Induced HyperactivityDecreased researchgate.net
StereotypyDecreased researchgate.net
Vertical ExplorationDecreased researchgate.net
Prepulse Inhibition (PPI)Normalized researchgate.net
Anxiety-like BehaviorNo effect researchgate.net

Translational Promise of this compound in Pre-clinical Disease Models

The development of allosteric modulators for the CB1R holds considerable translational promise for treating a variety of disorders while potentially avoiding the significant adverse effects that have plagued orthosteric CB1R ligands. nih.govnih.gov The primary advantage of allosteric modulators lies in their ability to fine-tune the endogenous cannabinoid system rather than causing a global activation or blockade of the receptor. mdpi.com This nuanced modulation is expected to lead to a better safety and specificity profile. nih.gov

Positive allosteric modulators (PAMs) offer a therapeutic strategy for conditions where an enhancement of endocannabinoid signaling is desired, such as in certain neurodegenerative and pain-related disorders. mdpi.commdpi.com Pre-clinical studies with CB1R PAMs like ZCZ011 and GAT211 have shown promise in models of neuropathic pain without inducing the significant central nervous system side effects, such as catalepsy and sedation, that are characteristic of orthosteric agonists. nih.govresearchgate.net

Negative allosteric modulators (NAMs), on the other hand, present a potential therapeutic avenue for conditions like substance use disorders. nih.govmdpi.com By attenuating CB1R signaling, NAMs could reduce the rewarding effects of drugs of abuse without producing the dysphoric states associated with orthosteric inverse agonists. nih.gov

Advanced Methodologies and Future Research Directions for Cb1r Allosteric Modulator 2

Integration of Structural Biology Techniques

Understanding the precise molecular interactions between an allosteric modulator and the CB1R is fundamental. High-resolution structural techniques are indispensable for visualizing these interactions and guiding the rational design of next-generation modulators. researchgate.netnih.gov

Cryo-Electron Microscopy (Cryo-EM) of CB1R-Allosteric Modulator Complexes

Cryo-electron microscopy (Cryo-EM) has revolutionized the study of G protein-coupled receptors (GPCRs) by enabling the visualization of receptor-ligand complexes in near-native states. For a compound like CB1R Allosteric modulator 2, Cryo-EM would be employed to determine its structure in complex with the CB1R, potentially also bound to an orthosteric ligand and a G-protein.

Recent Cryo-EM studies on other CB1R allosteric modulators have revealed extrahelical binding sites, for instance, on the transmembrane (TM) 2-TM3-TM4 surface. researchgate.netbohrium.com These studies provide a detailed map of the amino acid residues that form the binding pocket and stabilize the modulator. By analyzing the conformational changes induced by the modulator, researchers can understand how it exerts its positive (PAM) or negative (NAM) effects. For example, a PAM might promote a rearrangement of TM2 that favors an active receptor conformation, while a NAM could impede this same movement. researchgate.netbohrium.com

Key Insights from Structural Studies:

TechniqueModulator TypeBinding Site LocationKey Interacting Residues (Example)Mechanism of Action
Cryo-EMPAM (e.g., ZCZ011)Extrahelical (TM2-TM3-TM4 surface)F191, I169Promotes TM2 rearrangement, stabilizing an active receptor state. mdpi.comresearchgate.net
X-ray CrystallographyNAM (e.g., ORG27569)Extrahelical (Inner membrane leaflet)H154, F237, W241Binds to a site overlapping with cholesterol interaction sites, stabilizing an intermediate or inactive state. acs.orgnih.gov

X-ray Crystallography of CB1R Bound to Allosteric Ligands

X-ray crystallography remains a powerful tool for obtaining atomic-resolution structures of receptor-ligand complexes. Co-crystallization of CB1R with an allosteric modulator and an orthosteric agonist or antagonist can capture distinct functional states of the receptor. For instance, the crystal structure of CB1R bound to the NAM ORG27569 and the agonist CP55940 revealed that the NAM binds to an extrahelical site within the inner leaflet of the cell membrane. nih.govosti.gov This structure captured an intermediate state of the receptor, illustrating how a NAM can influence the conformation of the orthosteric binding pocket even when an agonist is present. nih.gov Such studies for this compound would be crucial to define its binding site and its influence on the receptor's conformational landscape.

Refinements in Computational Modeling and Simulation

In conjunction with structural biology, computational methods provide dynamic insights into allosteric modulation, from predicting binding sites to simulating the propagation of allosteric signals across the receptor.

Enhanced Prediction of Allosteric Sites and Binding Modes

Computational modeling is often the first step in identifying potential allosteric binding sites. In silico techniques, such as molecular docking and site mapping algorithms, can screen the entire receptor surface to find putative pockets that could accommodate a modulator like this compound. mdpi.comacs.org These predictions are then validated through techniques like site-directed mutagenesis, where key residues in a predicted pocket are altered to see if they abolish the modulator's activity. mdpi.com For example, studies have used this combined computational and experimental approach to identify and validate multiple potential allosteric binding sites for modulators like cannabidiol (B1668261) (CBD). acs.orgnih.gov

Simulation of Allosteric Network Propagation

Once a modulator is bound, it initiates a cascade of conformational changes that propagate through the receptor to affect the orthosteric site and/or the intracellular G-protein binding region. All-atom molecular dynamics (MD) simulations are used to model these dynamic events. acs.orgmdpi.com By comparing simulations of the receptor with and without the allosteric modulator, researchers can trace the "allosteric network" of interacting residues responsible for transmitting the signal. nih.gov For example, MD simulations have shown that the binding of CBD to its allosteric site alters the interaction network involving the N-terminal domain, which in turn affects the binding energy and conformation of the orthosteric agonist Δ9-THC. nih.govsemanticscholar.org These simulations would be critical for understanding how this compound fine-tunes receptor signaling on a molecular level.

Development of Novel Assay Platforms for Allosteric Modulator Profiling

Characterizing the pharmacological profile of an allosteric modulator requires sophisticated bioassays that can measure its effects on orthosteric ligand binding, receptor signaling, and trafficking.

Future research on this compound would utilize a suite of advanced assays:

Direct Binding Assays: Novel platforms, such as those based on Förster resonance energy transfer (FRET), are being developed to allow for the direct measurement of allosteric modulator binding without the need for an orthosteric radioligand. researchgate.net This allows for a cleaner characterization of the modulator's affinity for its own site.

Real-Time Signaling Assays: Techniques that measure real-time signaling, such as bioluminescence resonance energy transfer (BRET) assays for G-protein dissociation or dynamic mass redistribution (DMR) assays, can provide a detailed picture of how a modulator affects the kinetics of receptor activation and desensitization. mdpi.comresearchgate.net

Pathway-Specific Functional Assays: Allosteric modulators can introduce "biased signaling," where they preferentially modulate one signaling pathway (e.g., G-protein activation) over another (e.g., β-arrestin recruitment). A comprehensive profile of this compound would involve a panel of functional assays, including calcium mobilization, [35S]GTPγS binding, and p-ERK activation assays, to map its signaling fingerprint. nih.govnih.govacs.org

Real-Time Monitoring of Allosteric Modulator-Induced Conformational Changes

Understanding the dynamic nature of GPCRs like the CB1R is crucial for elucidating the mechanism of allosteric modulation. Advanced biophysical techniques now allow for the real-time monitoring of conformational changes induced by allosteric modulators.

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful cell-based assays that can detect conformational rearrangements within the receptor or between the receptor and its signaling partners. By strategically placing donor and acceptor fluorophores on the receptor or on interacting proteins, changes in their proximity upon ligand binding can be measured in real time. These techniques have been instrumental in studying the effects of allosteric modulators like ORG27569 and PSNCBAM-1 on CB1R signaling and trafficking. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level insights into protein structure and dynamics in solution. While challenging for large membrane proteins like GPCRs, techniques such as ¹⁹F-NMR, using fluorine-labeled receptors or ligands, can monitor conformational changes in response to allosteric modulator binding. researchgate.net Solid-state NMR has also been used to study the conformation of specific domains of the CB1R, such as transmembrane helix 7, providing clues about the structural basis of receptor activation. nih.govelsevierpure.com

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is an emerging technique to probe protein conformational dynamics. It measures the rate of deuterium (B1214612) exchange of backbone amide hydrogens, which is sensitive to the local protein structure and solvent accessibility. HDX-MS can reveal changes in receptor dynamics upon the binding of allosteric modulators, providing a "conformational fingerprint" of their action. otago.ac.nzresearchgate.net

Table 2: Techniques for Real-Time Monitoring of CB1R Conformational Changes

TechniquePrincipleInformation Gained
BRET/FRET Measures changes in the distance between two light-emitting probes.Real-time conformational changes in living cells, receptor-protein interactions.
NMR Spectroscopy Detects changes in the magnetic environment of atomic nuclei.Atomic-level structural and dynamic information, ligand-induced conformational shifts.
HDX-MS Measures the rate of deuterium exchange of backbone amide protons.Changes in protein conformation and dynamics, mapping of allosteric effects across the receptor.

Exploration of Endogenous CB1R Allosteric Modulators

The discovery of endogenous allosteric modulators of the CB1R has opened up new avenues for understanding the physiological regulation of the endocannabinoid system. These naturally occurring molecules can fine-tune CB1R signaling in a spatially and temporally specific manner.

Lipoxin A4 , an arachidonic acid derivative known for its anti-inflammatory properties, has been identified as an endogenous positive allosteric modulator of the CB1R. It has been shown to enhance the binding and activity of the endocannabinoid anandamide (B1667382). nih.govnih.gov

The steroid hormone pregnenolone (B344588) has been characterized as an endogenous negative allosteric modulator of the CB1R. It can counteract some of the effects of THC, suggesting a potential protective role against cannabinoid over-intoxication. nih.govconsensus.app

More recently, certain peptides derived from hemoglobin, known as pepcans , have been found to act as allosteric modulators of the CB1R. For example, pepcan-12 (B580789) has been shown to exhibit allosteric modulatory effects, highlighting the diversity of endogenous molecules that can interact with the CB1R. nih.govmdpi.com

The identification of these endogenous modulators suggests that allosteric regulation is a natural mechanism for controlling CB1R activity. Future research will likely focus on identifying additional endogenous modulators and elucidating their physiological roles.

Strategies for Optimizing Allosteric Modulator Properties in Research

The development of "this compound" and other advanced modulators relies on a range of strategies to optimize their pharmacological properties for research and potential therapeutic applications.

Enhancing Receptor Selectivity

A key challenge in cannabinoid pharmacology is achieving selectivity for the CB1R over the CB2R and other potential off-target receptors. Allosteric modulators offer a significant advantage in this regard, as allosteric binding sites are generally less conserved than orthosteric sites.

Structure-based drug design plays a crucial role in enhancing selectivity. By leveraging the crystal structures of the CB1R, computational modeling and docking studies can be used to design modulators that specifically interact with unique residues in the CB1R allosteric pocket that are not present in the CB2R.

Structure-activity relationship (SAR) studies are also essential. By systematically modifying the chemical structure of a lead compound and evaluating the effects on receptor binding and function, researchers can identify the chemical moieties that contribute to selectivity. For example, SAR studies on the PSNCBAM-1 scaffold have revealed that specific substitutions on the phenyl ring and the pyridine (B92270) moiety are critical for its activity at the CB1R. nih.gov

Improving Functional Efficacy and Potency

The therapeutic utility of an allosteric modulator is highly dependent on its efficacy (the maximal effect it can produce) and potency (the concentration required to produce an effect).

SAR-guided chemical synthesis is the primary strategy for improving these properties. For example, in the development of analogs of the PAM GAT211, it was found that the introduction of fluorine atoms at specific positions could enhance both allosteric agonism and PAM effects. mdpi.com Similarly, modifications to the indole-2-carboxamide scaffold of Org27569 have been explored to improve its modulatory properties. nih.gov

Computational approaches , such as molecular dynamics simulations, can provide insights into the molecular interactions that govern efficacy and potency. By understanding how a modulator stabilizes specific receptor conformations, it is possible to design new compounds with improved functional properties.

Investigating Pathway-Biased Modulators for Specific Therapeutic Avenues

The CB1R can signal through multiple intracellular pathways, including G-protein-dependent and β-arrestin-dependent pathways. Ligands that preferentially activate one pathway over another are known as "biased" ligands. Allosteric modulators can also exhibit bias, acting as "biased allosteric modulators" (BAMs).

The development of BAMs holds great therapeutic promise, as it may be possible to selectively activate pathways associated with therapeutic benefits while avoiding those linked to adverse effects. For example, the allosteric modulator Org27569 has been shown to be a biased modulator, blocking cAMP inhibition mediated by orthosteric agonists while having little effect on ERK1/2 phosphorylation. nih.gov

The investigation of pathway-biased modulators involves the use of a panel of functional assays that can dissect the different signaling pathways downstream of the CB1R. By comparing the effects of a modulator on G-protein activation, β-arrestin recruitment, and downstream signaling events like ERK phosphorylation, it is possible to determine its bias profile. This information can then be used to guide the design of new modulators with specific signaling properties tailored for particular therapeutic applications, such as pain management or the treatment of neurodegenerative disorders. nih.gov

Q & A

Basic Research Questions

Q. How should researchers design experiments to characterize the functional modulation profile of CB1R Allosteric Modulator 2 (compound 18)?

  • Methodological Answer : Begin with radioligand binding assays to assess its cooperative effects on orthosteric ligand affinity (e.g., CP55,940 or WIN55,212-2). Use cAMP accumulation assays in CB1R-overexpressing cell lines (e.g., HEK293) to quantify negative allosteric modulation (NAM) potency (EC50) and efficacy (% inhibition). Complement this with β-arrestin recruitment assays to evaluate pathway-specific modulation. Validate results across multiple orthosteric ligands (synthetic and endogenous, like 2-AG) to confirm probe independence .

Q. What in vitro assays are critical for distinguishing this compound’s selectivity over CB2R and other GPCRs?

  • Methodological Answer : Perform counter-screening against CB2R using analogous cAMP or β-arrestin assays. Include panels of off-target GPCRs (e.g., dopamine D2, opioid receptors) via radioligand displacement or functional assays (e.g., calcium flux). Use mutagenesis studies (e.g., C7.38 residue in CB1R) to confirm binding domain specificity. Cross-validate with computational docking to compare binding poses across receptor subtypes .

Advanced Research Questions

Q. How can researchers resolve contradictions in signaling bias observed with this compound across different cellular models?

  • Methodological Answer : Systematically compare results in heterologous systems (e.g., HEK293 overexpressing CB1R) versus native systems (e.g., Neuro2a or primary neurons). Quantify bias using the Black-Leff operational model to calculate ΔΔlog(τ/KA) values for pathways like cAMP vs. ERK1/2 phosphorylation. Account for variables such as receptor density, G-protein coupling efficiency, and endogenous effector expression .

Q. What strategies are recommended for mapping the allosteric binding site of this compound?

  • Methodological Answer : Combine covalent probe engineering (e.g., isothiocyanate-modified analogues like GAT100) with LC-MS/MS peptide mapping to identify adducted residues. Perform alanine-scanning mutagenesis of predicted allosteric pocket residues (e.g., transmembrane helices 3, 6, 7). Validate with biolayer interferometry or surface plasmon resonance to measure binding kinetics in wild-type vs. mutant receptors .

Q. How can the therapeutic potential of this compound be assessed in vivo while minimizing psychobehavioral side effects?

  • Methodological Answer : Use biased signaling profiles (e.g., preferential inhibition of cAMP over β-arrestin) to predict in vivo tolerability. Test in acute vs. chronic disease models (e.g., metabolic syndrome, neuropathic pain) with behavioral readouts (e.g., locomotor activity, anxiety assays). Employ tissue-specific knockout mice to isolate peripheral vs. central effects. Monitor downstream biomarkers like plasma glucose or cytokine levels .

Q. What computational and structural biology tools are essential for rational design of improved CB1R allosteric modulators?

  • Methodological Answer : Leverage homology modeling based on CB1R cryo-EM structures and molecular dynamics simulations to predict ligand-receptor dynamics. Apply free energy perturbation (FEP) calculations to optimize binding affinity. Use fragment-based screening to identify novel chemotypes targeting allosteric hotspots (e.g., N-terminal domain interactions). Validate with crystallography or cryo-EM of modulator-bound CB1R complexes .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., GTPγS binding for G-protein activation vs. BRET for β-arrestin recruitment) and replicate in ≥3 independent experiments .
  • Probe Dependence : Characterize modulator effects across multiple orthosteric ligands (e.g., CP55,940, 2-AG) to identify context-dependent efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.